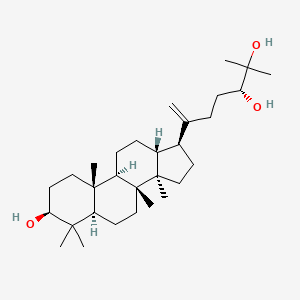

Dammar-20(21)-en-3,24,25-triol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMOUVFUKZIYNJ-WYAOSOTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=C)CC[C@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Dammar-20(21)-en-3,24,25-triol: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol is a tetracyclic triterpenoid (B12794562) compound isolated from various plant sources, notably from the genus Shorea and Walsura robusta.[1] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antiviral, cytotoxic, and anti-inflammatory properties.[1] Structurally, it is characterized by a dammarane (B1241002) skeleton with hydroxyl groups at positions 3, 24, and 25.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and purification, and an exploration of its known biological activities and potential mechanisms of action.

Physical and Chemical Properties

This compound is a complex organic molecule with the properties summarized below. While a complete set of experimentally determined physical constants is not extensively reported in the literature, the available data provides a foundational understanding of the compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₂O₃ | [2] |

| Molecular Weight | 460.73 g/mol | [2] |

| CAS Number | 55050-69-6 | |

| Appearance | Needle-like crystals (from chloroform-methanol) | [1] |

| Solubility | Soluble in DMSO |

Chemical Properties

This compound undergoes several types of chemical reactions, primarily involving its hydroxyl groups and the double bond in the side chain.

| Reaction Type | Description | Products |

| Oxidation | The hydroxyl groups can be oxidized. | Can be oxidized to form derivatives such as 24,25-epoxy-dammar-20(21)-en-3-one.[1] |

| Substitution | The compound can participate in substitution reactions. | Can undergo reactions like the Mannich reaction to form aminomethylated products.[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | Characteristic signals at δ 5.28 (H-21), δ 3.52 (H-3), and δ 1.26 (C-24 and C-25 methyl groups).[1] |

| High-Resolution Mass Spectrometry (HRMS) | [M+Na]⁺ at m/z 531.3659 (calculated 531.3662 for C₃₀H₅₂O₆Na).[1] |

| UV-Vis Spectroscopy | UV detection for HPLC analysis is commonly performed at 203 nm and 210 nm.[1] |

Experimental Protocols

The isolation and purification of this compound from its natural sources, such as the bark of Walsura robusta, involve a multi-step process.

Extraction

A common method for extracting crude dammarane derivatives involves solvent extraction.

-

Maceration: Dried and powdered plant material (e.g., Walsura robusta bark) is macerated with a suitable solvent. One study reported optimal crude extract yields of 12.4% (w/w) using 95% ethanol (B145695) at 60°C for 24 hours.[1]

-

Solvent Evaporation: The solvent is evaporated under reduced pressure to yield a viscous residue.[1]

-

Liquid-Liquid Partitioning: The residue is suspended in water and partitioned with a solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to remove non-polar compounds such as lipids and pigments. The aqueous phase, which is enriched with the more polar triterpenoids, is collected for further purification.[1]

Chromatographic Purification

A combination of column chromatography and High-Performance Liquid Chromatography (HPLC) is typically employed to achieve high purity.

Silica gel column chromatography is a fundamental step for the initial separation of the target compound from the crude extract.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 (200–300 mesh) |

| Column Dimensions | Example: 120 cm × 5 cm |

| Eluent System | A gradient of hexane-ethyl acetate, starting from a non-polar mixture (e.g., 8:2) and gradually increasing the polarity to 100% ethyl acetate (0:10).[1] |

| Fraction Collection | Fractions are collected and analyzed (e.g., by TLC) to identify those containing the target compound. In one protocol, the target compound eluted at a hexane-ethyl acetate ratio of 6:4.[1] |

For final purification to achieve a purity of >98%, semi-preparative HPLC is utilized.[1]

| Parameter | Description |

| Column | C18, 5 µm particle size |

| Column Dimensions | Example: 250 mm × 10 mm |

| Mobile Phase | Isocratic elution with acetonitrile-water (MeCN-H₂O), for instance, in a 52:48 ratio.[1] |

| Flow Rate | Example: 2 mL/min |

| Detection | UV at 203 nm.[1] |

Crystallization

The final step to obtain highly pure, crystalline this compound involves recrystallization.

-

Solvent System: A mixture of chloroform (B151607) and methanol (B129727) (e.g., 1:1 v/v) has been shown to be effective.[1]

-

Procedure: The purified fraction is dissolved in the solvent system, and slow evaporation at a reduced temperature (e.g., 4°C) over several hours (e.g., 72 hours) can yield needle-like crystals.[1]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries.

Cytotoxic and Anti-Cancer Activity

Studies have shown that this compound exhibits cytotoxic properties against various cancer cell lines.[1] In vitro research indicates that it can induce apoptosis in human cancer cells, making it a potential candidate for cancer therapeutic development.[1] While the precise molecular targets for this compound are not fully elucidated, a related dammarane triterpenoid, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, has been shown to negatively regulate the activation of STAT3 and ERK pathways in HepG2 cells, leading to cell cycle arrest and apoptosis.[3] This suggests a potential mechanism of action for dammarane triterpenoids in cancer.

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

Dammarane triterpenoids are known to induce apoptosis. The diagram below illustrates the general intrinsic and extrinsic apoptosis pathways, which are likely targets for this class of compounds.

Caption: General overview of apoptosis signaling pathways potentially modulated by this compound.

Antiviral Activity

Research has indicated that this compound possesses antiviral properties. For instance, one study highlighted its ability to significantly reduce the replication of Herpes Simplex Virus type 1 (HSV-1) in vitro.[1] The proposed mechanism of action involves the inhibition of specific enzymes that are critical for viral replication.[1] Further research is required to identify the specific viral or host cell enzymes targeted by this compound.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has been found to downregulate the expression of pro-inflammatory cytokines in macrophage cells, suggesting its potential in the management of inflammatory conditions.[1]

Conclusion

This compound is a promising natural product with a multifaceted pharmacological profile. Its cytotoxic, antiviral, and anti-inflammatory activities warrant further investigation for potential therapeutic applications. This guide provides a foundational repository of its known physical and chemical properties, along with detailed protocols for its isolation and purification, to aid researchers in their future studies of this intriguing molecule. The elucidation of its specific molecular targets and a more comprehensive characterization of its spectral properties will be critical next steps in advancing its development from a laboratory curiosity to a potential therapeutic agent.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Dammarane-Type Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of dammarane-type triterpenoids, a class of compounds with significant pharmacological interest, including the well-known ginsenosides (B1230088). This document details the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for the characterization of this pathway and visual diagrams to elucidate the complex relationships within it.

The Core Biosynthetic Pathway

The biosynthesis of dammarane-type triterpenoids originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which provides the universal isoprene (B109036) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] These C5 units are sequentially condensed to form the C30 precursor, squalene (B77637).

The dedicated pathway to dammarane-type triterpenoids begins with the cyclization of 2,3-oxidosqualene (B107256). This intricate process and the subsequent modifications are catalyzed by a series of key enzymes, primarily oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and UDP-dependent glycosyltransferases (UGTs).[2]

The key steps are:

-

Squalene Epoxidation: Squalene is oxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase (SQE). This is considered one of the rate-limiting steps in the overall pathway.[1]

-

Cyclization to Dammarenediol-II: The crucial cyclization of 2,3-oxidosqualene to form the foundational dammarane (B1241002) skeleton, dammarenediol-II, is catalyzed by dammarenediol-II synthase (DS) .[3][4] This enzyme directs the pathway specifically towards dammarane-type triterpenoids.

-

Hydroxylation to Protopanaxadiol (B1677965) (PPD): Dammarenediol-II undergoes hydroxylation at the C-12 position to yield protopanaxadiol (PPD). This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP716A47 , also known as protopanaxadiol synthase.[5][6]

-

Hydroxylation to Protopanaxatriol (B1242838) (PPT): PPD can be further hydroxylated at the C-6 position to form protopanaxatriol (PPT). This step is catalyzed by another cytochrome P450, CYP716A53v2 , or protopanaxatriol synthase.[6][7]

-

Glycosylation: The final and most extensive diversification of dammarane-type triterpenoids occurs through glycosylation. A multitude of UDP-glycosyltransferases (UGTs) attach various sugar moieties to the hydroxyl groups of the dammarane aglycones (PPD and PPT), creating a vast array of ginsenosides with diverse pharmacological activities.[8][9]

Below is a diagram illustrating the core biosynthetic pathway.

Quantitative Data on Key Enzymes and Heterologous Production

Understanding the quantitative aspects of the dammarane biosynthesis pathway is crucial for metabolic engineering and optimizing production. This section summarizes available data on enzyme kinetics and product yields in various heterologous expression systems.

Enzyme Kinetic Parameters

While comprehensive kinetic data for all enzymes in the pathway is not always readily available in a standardized format, some studies have characterized the activity of key UGTs.

| Enzyme | Substrate | Km (µM) | Vmax (mol/L·min) | kcat (s-1) | kcat/Km (s-1·M-1) | Source |

| SGT (from Salinispora tropica) | UDP-glucose | 12,000 | 0.56 | - | - | [10] |

| PgUGT74AE2 | PPD | 25 | - | - | - | [9] |

| PgUGT74AE2 | Compound K | 40 | - | - | - | [9] |

| Bs-YjiC | Ginsenoside Rg3 | 99.0 | - | 5.2 | 5.3 x 104 | [11] |

Note: Data is often presented in different units and under varying experimental conditions, making direct comparisons challenging. "-" indicates data not reported in the cited source.

Product Yields in Heterologous Systems

Metabolic engineering efforts have enabled the production of dammarane-type triterpenoids in various microbial hosts, most notably Saccharomyces cerevisiae. The table below presents a selection of reported product yields.

| Product | Host Organism | Yield | Source |

| Dammarenediol-II | Escherichia coli | 8.63 mg/L | [12] |

| Dammarenediol-II | Chlamydomonas reinhardtii | ~2.6 mg/L | |

| Dammarenediol-II | Transgenic Tobacco Cell Culture | 5.2 mg/L | [13] |

| Protopanaxadiol (PPD) | Saccharomyces cerevisiae | 1.55 g/L (in shake flasks) | [14] |

| Protopanaxadiol (PPD) | Saccharomyces cerevisiae | 15.88 g/L (in 5-L bioreactor) | [14] |

| Protopanaxadiol (PPD) | Transgenic Tobacco | 125.9 µg/g DW | [15] |

| Ginsenoside CK | Saccharomyces cerevisiae | 433.1 ± 8.3 mg/L | [16] |

| Ginsenoside Rg3 | Saccharomyces cerevisiae | 254.07 ± 56.49 mg/L | |

| Ginsenoside Rd | Saccharomyces cerevisiae | 3.49 µmol/g/L | [17] |

| Ginsenoside Re | Saccharomyces cerevisiae | 3.6 g/L | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the dammarane-type triterpenoid biosynthesis pathway.

Heterologous Expression and Purification of Dammarenediol-II Synthase in E. coli

This protocol outlines the steps for producing and purifying recombinant dammarenediol-II synthase (DS) for in vitro characterization.

1. Gene Cloning and Vector Construction:

- Amplify the open reading frame (ORF) of the DS gene from Panax ginseng cDNA using specific primers.

- Clone the amplified DS gene into an appropriate expression vector, such as pET-30a, which incorporates a His-tag for purification.

- Transform the recombinant plasmid into a suitable E. coli expression strain, like Rosetta (DE3), which is optimized for the expression of eukaryotic proteins containing rare codons.[7]

2. Protein Expression:

- Inoculate a single colony of the transformed E. coli into 10 mL of LB broth containing the appropriate antibiotics (e.g., kanamycin (B1662678) and chloramphenicol).

- Grow the culture overnight at 37°C with shaking.

- Dilute the overnight culture 50-fold into 1 L of fresh LB broth with antibiotics and grow at 37°C until the OD600 reaches 0.4-0.6.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.6 mM.

- Continue to culture for 4 hours at a reduced temperature (e.g., 16-25°C) to enhance protein solubility.[7]

3. Cell Lysis and Inclusion Body Solubilization:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication.

- Centrifuge the lysate to pellet the inclusion bodies.

- Dissolve the inclusion body pellet in a solubilization buffer (e.g., 20 mmol/L Tris-HCl, 10 mmol/L imidazole (B134444), 0.5 mol/L NaCl).[7]

4. Protein Purification:

- Purify the recombinant DS protein using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin, utilizing the His-tag.

- Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

- Elute the purified DS protein with an elution buffer containing a high concentration of imidazole.

- Analyze the purity of the eluted fractions by SDS-PAGE.

In Vitro Enzyme Assay for Cytochrome P450s (CYP716A47 and CYP716A53v2)

This protocol describes the general procedure for assessing the catalytic activity of recombinant CYP450 enzymes involved in the dammarane pathway.

1. Microsome Preparation (from recombinant yeast or insect cells):

- Express the CYP450 enzyme (e.g., CYP716A47 or CYP716A53v2) and a suitable NADPH-cytochrome P450 reductase (CPR) in a host system like yeast (e.g., WAT11 strain) or insect cells (e.g., Sf9).

- Harvest the cells and perform cell lysis.

- Isolate the microsomal fraction, which contains the membrane-bound CYP450s and CPR, by ultracentrifugation.[6]

2. Enzyme Reaction:

- Prepare a reaction mixture containing:

- Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

- NADPH (as a cofactor)

- The substrate (e.g., dammarenediol-II for CYP716A47, or protopanaxadiol for CYP716A53v2) dissolved in a suitable solvent.

- The microsomal fraction containing the recombinant enzyme.

- Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 2 hours).[6]

3. Product Extraction and Analysis:

- Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate (B1210297) or n-butanol).

- Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

- Analyze the reaction products by LC-MS/MS to identify and quantify the formation of the expected hydroxylated compounds (PPD or PPT).

In Vitro Enzyme Assay for UDP-Glycosyltransferases (UGTs)

This protocol details the steps to determine the activity of UGTs in glycosylating dammarane aglycones.

1. Recombinant Enzyme Preparation:

- Express and purify the recombinant UGT protein, for example, from E. coli.

2. Enzyme Reaction:

- Prepare a reaction mixture containing:

- Reaction buffer (e.g., Tris-HCl buffer at an optimal pH).

- UDP-sugar donor (e.g., UDP-glucose).

- Aglycone acceptor (e.g., PPD or PPT).

- Purified recombinant UGT enzyme.

- Incubate the reaction at an optimal temperature for a specific time.

3. Product Analysis:

- Terminate the reaction.

- Analyze the formation of glycosylated products using HPLC or LC-MS/MS.[10]

LC-MS/MS Method for Quantitative Analysis of Dammarane-Type Triterpenoids

This protocol provides a general framework for the quantification of key intermediates and products in the dammarane biosynthesis pathway.

1. Sample Preparation:

- For in vitro enzyme assays, perform a liquid-liquid extraction of the reaction mixture as described in the respective assay protocols.

- For biological samples (e.g., plant extracts, yeast cultures), perform an appropriate extraction method (e.g., methanol (B129727) or ethanol (B145695) extraction followed by solid-phase extraction for cleanup).

- Evaporate the solvent and reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Conditions:

- Chromatographic Separation:

- Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax C18, 50 mm × 2.1 mm, 3.5 μm).

- Mobile Phase: A gradient of water (often with a modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. A typical gradient might start with a higher aqueous percentage and ramp up to a high organic percentage to elute the hydrophobic triterpenoids.

- Flow Rate: Typically in the range of 0.2-0.4 mL/min.

- Column Temperature: Maintained at a constant temperature, for example, 40°C.[18]

- Mass Spectrometry Detection:

- Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which provides high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

- Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each compound to achieve the best signal intensity.

3. Quantification:

- Generate a calibration curve using authentic standards of the compounds of interest.

- Include an internal standard to correct for variations in sample preparation and instrument response.

- Calculate the concentration of the analytes in the samples based on the calibration curve.

Structural Elucidation of Dammarane-Type Triterpenoids by NMR Spectroscopy

This protocol outlines the general workflow for confirming the chemical structure of isolated dammarane-type triterpenoids using Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Sample Preparation:

- Isolate the compound of interest to a high purity using chromatographic techniques such as column chromatography and preparative HPLC.

- Dissolve a sufficient amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., pyridine-d5, methanol-d4, or chloroform-d).[19]

2. NMR Data Acquisition:

- Acquire a series of 1D and 2D NMR spectra. Essential experiments include:

- 1D 1H NMR: Provides information about the proton environments in the molecule.

- 1D 13C NMR: Shows the chemical shifts of all carbon atoms.

- 2D COSY (Correlation Spectroscopy): Reveals proton-proton (1H-1H) couplings, helping to identify connected spin systems.

- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (1H-13C one-bond correlations).

- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (1H-13C long-range correlations). This is crucial for connecting different fragments of the molecule.[19][20]

3. Spectral Analysis and Structure Determination:

- Assign the chemical shifts of all protons and carbons in the molecule by systematically analyzing the 1D and 2D NMR data.

- Use the correlations observed in the COSY, HSQC, and HMBC spectra to piece together the molecular structure, including the dammarane skeleton and the identity and attachment points of any sugar moieties.

Visualization of Experimental and Logical Workflows

The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for enzyme characterization and the logical relationships in NMR-based structural elucidation.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Dammarenediol-II synthase, the first dedicated enzyme for ginsenoside biosynthesis, in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Integrated Metabolomic and Transcriptomic Analysis and Identification of Dammarenediol-II Synthase Involved in Saponin Biosynthesis in Gynostemma longipes [frontiersin.org]

- 6. Cytochrome P450 CYP716A53v2 catalyzes the formation of protopanaxatriol from protopanaxadiol during ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Cloning, Expression, Purification, and Functional Characterization of Dammarenediol Synthase from Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Reconstruction of engineered yeast factory for high yield production of ginsenosides Rg3 and Rd [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Heterologous biosynthesis of triterpenoid dammarenediol-II in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High-yield production of protopanaxadiol from sugarcane molasses by metabolically engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Engineering and transcriptome study of Saccharomyces cerevisiae to produce ginsenoside compound K by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis [frontiersin.org]

- 18. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. emerypharma.com [emerypharma.com]

Unraveling the Anti-Cancer Mechanisms of Dammarane Triterpenoids: A Technical Guide to the Action of Dammar-20(21)-en-3,24,25-triol and its Analogs in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms underlying the anti-cancer properties of dammarane-type triterpenoids, with a specific focus on the actions of compounds structurally related to Dammar-20(21)-en-3,24,25-triol. Due to the limited specific research on this compound, this paper will leverage the significant findings from studies on its close structural analog, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol (also known as 25-OCH3-PPD or GS25), to provide a comprehensive understanding of the potential therapeutic actions of this class of compounds. This guide will detail the signaling pathways affected, summarize quantitative data, and outline the experimental protocols used to elucidate these mechanisms.

Core Anti-Cancer Activities: Induction of Apoptosis and Cell Cycle Arrest

Dammarane-type triterpenoids exhibit potent anti-cancer effects primarily through the induction of programmed cell death (apoptosis) and by causing cell cycle arrest in cancer cells.[1][2] Studies on the analog 25-OCH3-PPD have demonstrated its ability to decrease cancer cell survival and inhibit proliferation by halting the cell cycle at the G1 phase.[1][2]

Table 1: Cytotoxic and Anti-proliferative Effects of 25-OCH3-PPD on Prostate Cancer Cell Lines

| Cell Line | Type | Parameter | Concentration | Effect | Reference |

| LNCaP | Androgen-dependent prostate cancer | Apoptosis | 10 µM | 3-fold increase | [1] |

| LNCaP | Androgen-dependent prostate cancer | Apoptosis | 50 µM | >6-fold increase | [1] |

| PC3 | Androgen-independent prostate cancer | Apoptosis | 50 µM | 10-fold increase | [1] |

| LNCaP | Androgen-dependent prostate cancer | Proliferation | 25 µM | 40% inhibition | [1] |

| PC3 | Androgen-independent prostate cancer | Proliferation | 25 µM | 85% inhibition | [1] |

Molecular Mechanisms of Action: Key Signaling Pathways

The anti-cancer activity of 25-OCH3-PPD is attributed to its modulation of several key signaling pathways that are crucial for cancer cell growth, survival, and proliferation.

Induction of Apoptosis via Caspase Activation

25-OCH3-PPD has been shown to induce apoptosis through the activation of the caspase cascade.[1][2] This involves the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). The cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is also observed.[1][2]

G1 Cell Cycle Arrest through Modulation of Cyclin-Dependent Kinases and their Inhibitors

The compound induces G1 cell cycle arrest by downregulating the expression of key proteins that drive cell cycle progression, including Cyclin D1 and cyclin-dependent kinases (cdks) 2 and 4.[1][2] Concurrently, it increases the expression of the cdk inhibitors p21 and p27.[1]

Inhibition of Pro-Survival Signaling Pathways

25-OCH3-PPD has been found to inhibit the activation of the STAT3 and ERK signaling pathways, which are often hyperactivated in cancer and contribute to cell proliferation and survival.[3][4] Furthermore, it downregulates the expression of MDM2 and E2F1, proteins associated with cell proliferation.[1][2]

Table 2: Effects of 25-OCH3-PPD on Key Signaling Proteins in Prostate Cancer Cells

| Protein | Function | Effect of 25-OCH3-PPD | Reference |

| MDM2 | Negative regulator of p53 | Decreased expression | [1][2] |

| E2F1 | Transcription factor for cell cycle progression | Decreased expression | [1][2] |

| Cyclin D1 | G1/S phase transition | Decreased expression | [1][2] |

| cdk2 | Cell cycle progression | Decreased expression | [1][2] |

| cdk4 | Cell cycle progression | Decreased expression | [1][2] |

| p21 | Cdk inhibitor | Increased expression | [1] |

| p27 | Cdk inhibitor | Increased expression | [1] |

| Cleaved PARP | Apoptosis marker | Increased levels | [1][2] |

| Cleaved Caspase-3 | Executioner caspase | Increased levels | [1][2] |

| Cleaved Caspase-8 | Initiator caspase | Increased levels | [1][2] |

| Cleaved Caspase-9 | Initiator caspase | Increased levels | [1][2] |

| Androgen Receptor | Prostate cancer proliferation | Inhibited expression (in LNCaP) | [1][2] |

| PSA | Prostate cancer marker | Inhibited expression (in LNCaP) | [1][2] |

In Vivo Anti-Tumor Efficacy

The anti-cancer effects of 25-OCH3-PPD have also been demonstrated in vivo using mouse xenograft models of androgen-independent prostate cancer.[1]

Table 3: In Vivo Tumor Growth Inhibition by 25-OCH3-PPD in a PC3 Xenograft Model

| Dosage | Frequency | Duration | Tumor Growth Inhibition | Reference |

| 5 mg/kg/day | 3 days/week | 4 weeks | 30% | [1] |

| 20 mg/kg/day | 3 days/week | 4 weeks | 67% | [1] |

Furthermore, combining 25-OCH3-PPD with conventional chemotherapeutic agents like taxotere and gemcitabine (B846) resulted in significantly enhanced anti-tumor effects, with tumor regression being almost complete.[1][2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of 25-OCH3-PPD.

Cell Viability and Proliferation Assay (MTT Assay)

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

-

The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Cells are treated with the test compound for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

The stained cells are analyzed by flow cytometry.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Principle: Measures the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Cells are treated with the test compound.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and treated with RNase A to remove RNA.

-

Cells are stained with Propidium Iodide (PI), which intercalates with DNA.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle is quantified.

-

Western Blot Analysis

-

Principle: Detects and quantifies the expression levels of specific proteins in cell lysates.

-

Protocol:

-

Cells are treated with the test compound and then lysed to extract total proteins.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins.

-

The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

The available evidence, primarily from studies on the analog 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, strongly suggests that dammarane-type triterpenoids like this compound hold significant potential as anti-cancer agents. Their multi-faceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key pro-survival signaling pathways, makes them attractive candidates for further drug development. Future research should focus on elucidating the specific molecular targets and mechanisms of this compound itself and evaluating its efficacy and safety in preclinical and clinical settings. The synergistic effects observed with conventional chemotherapies also warrant further investigation for the development of novel combination cancer therapies.

References

- 1. 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, a novel natural product for prostate cancer therapy: activity in vitro and in vivo and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20(S)-25-methoxyl-dammarane-3beta, 12beta, 20-triol, a novel natural product for prostate cancer therapy: activity in vitro and in vivo and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol negatively regulates activation of STAT3 and ERK pathways and exhibits anti-cancer effects in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biological Activities of Triterpenoids from Walsura robusta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Walsura robusta Roxb., a plant from the Meliaceae family, is a rich source of structurally diverse triterpenoids, particularly limonoids. These compounds have garnered significant scientific interest due to their wide range of biological activities. This technical guide provides an in-depth overview of the cytotoxic, anti-inflammatory, antimicrobial, and multidrug resistance reversal properties of triterpenoids isolated from Walsura robusta. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the elucidated signaling pathways to facilitate further research and drug development endeavors.

Introduction

Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene. Within the Meliaceae family, and specifically in the genus Walsura, these compounds, especially the highly oxygenated and structurally complex limonoids, are abundant.[1] Research into the phytochemistry of Walsura robusta has led to the isolation and characterization of numerous novel triterpenoids, many of which have demonstrated potent biological effects, highlighting their potential as lead compounds for the development of new therapeutic agents.[2] This guide focuses on the key biological activities of these compounds, providing a consolidated resource for researchers in the field.

Cytotoxic Activity

Several triterpenoids from Walsura robusta have exhibited significant cytotoxic effects against a variety of human cancer cell lines. This activity is a crucial area of investigation for the development of novel anticancer therapies.

Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth. A summary of the reported IC50 values for various triterpenoids from Walsura robusta is presented below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Walsuronoid D | HL-60 (Leukemia) | 2.7 | [3] |

| SMMC-7721 (Liver Cancer) | 3.5 | [3] | |

| A-549 (Lung Cancer) | 4.1 | [3] | |

| MCF-7 (Breast Cancer) | 3.9 | [3] | |

| SW480 (Colon Cancer) | 4.5 | [3] | |

| Walsuronoid E | HL-60 (Leukemia) | 3.1 | [3] |

| SMMC-7721 (Liver Cancer) | 4.2 | [3] | |

| A-549 (Lung Cancer) | 3.8 | [3] | |

| MCF-7 (Breast Cancer) | 3.5 | [3] | |

| SW480 (Colon Cancer) | 4.1 | [3] | |

| Walsurobustone A | SMMC-7721 (Liver Cancer) | 3.51 | [2] |

| A-549 (Lung Cancer) | 5.86 | [2] | |

| MCF-7 (Breast Cancer) | 3.59 | [2] | |

| SW480 (Colon Cancer) | 4.70 | [2] | |

| Walsurobustone B | MCF-7 (Breast Cancer) | 2.76 | [2] |

| Walsurobustone C | SMMC-7721 (Liver Cancer) | 0.44 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The triterpenoid (B12794562) compounds, dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted with culture medium to various concentrations, are added to the wells. A vehicle control (DMSO) and a positive control (e.g., cisplatin (B142131) or paclitaxel) are also included.

-

Incubation: The plates are incubated for a further 48 to 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting cell viability against compound concentration.

Signaling Pathway of Walsuronoid B-Induced Apoptosis

Walsuronoid B has been shown to induce apoptosis in liver cancer cells through the generation of reactive oxygen species (ROS) and the activation of the p53 signaling pathway. This leads to mitochondrial and lysosomal dysfunction, ultimately resulting in cell death.[4][5]

Caption: Walsuronoid B-induced apoptotic signaling pathway.

Anti-inflammatory Activity

Certain triterpenoids from Walsura robusta have demonstrated notable anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often expressed as the IC50 value for the inhibition of NO production.

| Compound | Cell Line | IC50 (µM) | Reference |

| Walrobsin A | RAW 264.7 | 7.8 | [6][7] |

| Walrobsin M | RAW 264.7 | 7.96 | [8][9] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

Principle: In the presence of an inflammatory stimulus like LPS, macrophages (e.g., RAW 264.7 cells) upregulate the expression of inducible nitric oxide synthase (iNOS), leading to a significant increase in NO production.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere.

-

Pre-treatment: Cells are pre-treated with various concentrations of the triterpenoid compounds for 1-2 hours.

-

Stimulation: Cells are then stimulated with 1 µg/mL of LPS to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Measurement: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve, and the percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathway of Walrobsin M-Mediated Anti-inflammatory Action

Walrobsin M has been found to exert its anti-inflammatory effects by down-regulating the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway, specifically extracellular signal-regulated kinase (ERK) and p38.[8][9]

Caption: Anti-inflammatory mechanism of Walrobsin M.

Antimicrobial Activity

While research into the antimicrobial properties of specific triterpenoids from Walsura robusta is still emerging, preliminary studies on crude extracts of the plant have indicated some activity against various bacterial strains.

Quantitative Antimicrobial Data

Data on the minimum inhibitory concentration (MIC) of purified triterpenoids from Walsura robusta is limited. One study on compounds from the related Walsura genus showed antibacterial activity. For instance, compounds from Walsura cochinchinensis exhibited MIC values ranging from 16 to 128 µg/mL against Bacillus cereus and Bacillus subtilis.[10] Another study on crude aqueous extracts of Walsura robusta showed weak activity against both Gram-positive and Gram-negative bacteria, with MICs greater than 25 mg/mL.[11] Further research is required to isolate and test the antimicrobial activity of individual triterpenoids from Walsura robusta.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the test compound in a liquid growth medium.

Methodology:

-

Compound Preparation: The triterpenoid is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

-

Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

-

Controls: Positive (bacteria and broth), negative (broth only), and solvent controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance in cancer cells. Some triterpenoids from Walsura robusta have shown the ability to reverse this resistance, making cancer cells more susceptible to conventional anticancer drugs.

Quantitative MDR Reversal Data

The effectiveness of MDR reversal is often expressed as a modulation factor, which indicates the fold-increase in the cytotoxicity of an anticancer drug in the presence of the modulating agent.

| Compound | Anticancer Drug | Cell Line | Modulation Factor | Reference |

| Walsurin A | Doxorubicin | MCF-7/DOX (Doxorubicin-resistant Breast Cancer) | 62.76 | [7] |

Experimental Protocol: MDR Reversal Assay

This assay assesses the ability of a compound to sensitize drug-resistant cancer cells to a cytotoxic agent.

Principle: The cytotoxicity of a standard anticancer drug is measured in a drug-resistant cell line, both in the presence and absence of the potential MDR-reversing agent.

Methodology:

-

Cell Seeding: Drug-resistant cancer cells (e.g., MCF-7/DOX) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with serial dilutions of the anticancer drug (e.g., doxorubicin) alone, or in combination with a fixed, non-toxic concentration of the triterpenoid.

-

Incubation and Viability Assessment: The plates are incubated, and cell viability is assessed using the MTT assay as described in section 2.2.

-

Data Analysis: The IC50 of the anticancer drug is determined in the presence and absence of the triterpenoid. The modulation factor is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the triterpenoid.

Conclusion

The triterpenoids isolated from Walsura robusta represent a promising source of bioactive compounds with significant potential for therapeutic applications. Their demonstrated cytotoxic, anti-inflammatory, and multidrug resistance reversal activities warrant further investigation. The detailed methodologies and elucidated signaling pathways presented in this guide provide a foundation for future research aimed at understanding the precise mechanisms of action and advancing these natural products through the drug development pipeline. Further studies should focus on the in vivo efficacy and safety of these compounds, as well as on structure-activity relationship studies to optimize their therapeutic potential.

References

- 1. The Synergistic Effect of Triterpenoids and Flavonoids—New Approaches for Treating Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Five new limonoids isolated from Walsura robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial activity of triterpene acids and semi-synthetic derivatives against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro effectiveness of triterpenoids and their synergistic effect with antibiotics against Staphylococcus aureus strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse tritepenoids from the fruits of Walsura robusta and their reversal of multidrug resistance phenotype in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

In Vitro Antiviral Effects of Dammar-20(21)-en-3,24,25-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562), has emerged as a compound of interest in antiviral research. This technical guide provides a comprehensive overview of the in vitro antiviral effects attributed to this molecule, with a particular focus on its activity against Herpes Simplex Virus Type 1 (HSV-1). This document outlines the current, albeit limited, understanding of its antiviral efficacy, details relevant experimental methodologies for its assessment, and explores the potential molecular pathways involved in its mechanism of action. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, this guide serves as a foundational resource for researchers seeking to investigate its therapeutic potential.

Introduction

This compound is a tetracyclic triterpenoid belonging to the dammarane (B1241002) family, a class of natural products known for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. Triterpenoids, in general, have been investigated for their ability to interfere with various stages of the viral life cycle, from entry into the host cell to replication and egress. Initial research has suggested that this compound may possess antiviral capabilities, particularly against enveloped DNA viruses like HSV-1. This guide aims to consolidate the available information and provide a framework for future in vitro studies.

Data Presentation: Antiviral Activity and Cytotoxicity

A thorough review of existing scientific literature did not yield specific quantitative data (EC50, CC50, and Selectivity Index) for the in vitro antiviral activity of this compound against any specific virus. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Target | Cell Line | Assay Type | EC50 (µM) | Data Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) | Data Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 3: Selectivity Index of this compound

| Virus Target | Cell Line | Selectivity Index (SI = CC50/EC50) | Data Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments required to evaluate the in vitro antiviral effects of this compound. These protocols are based on standard virological and cell culture techniques.

Cell Culture and Virus Propagation

-

Cell Line: Vero cells (African green monkey kidney epithelial cells) are a commonly used and suitable host for HSV-1 propagation and antiviral assays.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Strain: A well-characterized laboratory strain of HSV-1 (e.g., KOS, F, or MacIntyre) should be used.

-

Virus Stock Preparation: Confluent monolayers of Vero cells are infected with a low multiplicity of infection (MOI) of HSV-1. After observing a significant cytopathic effect (CPE), the virus-containing supernatant and cells are harvested, subjected to three freeze-thaw cycles, and centrifuged to remove cell debris. The resulting supernatant, containing the virus stock, is aliquoted and stored at -80°C. Viral titer is determined by plaque assay.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxicity of a compound.

-

Procedure:

-

Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (if applicable).

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

-

Procedure:

-

Seed Vero cells in 24-well plates and grow to confluence.

-

In a separate plate, pre-incubate a known titer of HSV-1 (e.g., 100 plaque-forming units, PFU) with various concentrations of this compound for 1 hour at 37°C.

-

Remove the growth medium from the Vero cell monolayers and infect the cells with the virus-compound mixture.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 1% methylcellulose (B11928114) and 2% FBS) containing the respective concentrations of the compound.

-

Incubate the plates for 48-72 hours to allow for plaque formation.

-

Fix the cells with 10% formalin and stain with 0.5% crystal violet.

-

Count the number of plaques in each well.

-

-

Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits plaque formation by 50% compared to the virus control, is determined by plotting the percentage of plaque inhibition against the compound concentration.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro antiviral activity of a test compound.

Caption: General workflow for in vitro antiviral activity and cytotoxicity assessment.

Potential Signaling Pathways in HSV-1 Infection Targeted by Antivirals

While the precise mechanism of this compound is unknown, antiviral compounds often target key signaling pathways involved in viral replication or the host's innate immune response. The diagram below depicts a simplified overview of potential targets.

Caption: Simplified overview of potential antiviral targets in the HSV-1 life cycle.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antiviral agents. However, the current body of research lacks the specific quantitative data necessary to fully assess its potential. Future in vitro studies should focus on:

-

Determining the EC50 and CC50 values of this compound against a panel of clinically relevant viruses, including various strains of HSV-1 and other herpesviruses.

-

Elucidating the mechanism of action through time-of-addition assays, virucidal assays, and studies on its effects on viral DNA and protein synthesis.

-

Investigating the impact of the compound on host cell signaling pathways involved in the antiviral response.

The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and contribute to a more comprehensive understanding of the antiviral properties of this compound.

Unveiling the Anti-inflammatory Potential of Dammar-20(21)-en-3,24,25-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol (DMT), a naturally occurring triterpenoid (B12794562), has emerged as a compound of interest in the field of inflammation research. Isolated from botanicals such as Walsura robusta and Chrysanthemum morifolium, this molecule belongs to the dammarane (B1241002) class of triterpenes, which are recognized for their diverse pharmacological activities. This technical guide synthesizes the current understanding of the anti-inflammatory properties of DMT and its congeners, providing an in-depth overview of its proposed mechanisms of action, supported by data from related compounds. The primary anti-inflammatory mechanism is believed to be the downregulation of pro-inflammatory cytokines, mediated through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document aims to provide a comprehensive resource for researchers and professionals in drug development, complete with experimental methodologies and visual representations of the underlying molecular pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a host of debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a tetracyclic triterpenoid, has been identified as a promising candidate. Its anti-inflammatory effects are attributed to its ability to modulate the production of key inflammatory mediators. This guide will delve into the scientific evidence supporting the anti-inflammatory properties of DMT, with a focus on its molecular mechanisms.

Anti-inflammatory Activity of Related Dammarane Triterpenoids

One such study on Walrobsin A , a limonoid from Walsura robusta, demonstrated significant anti-inflammatory activity. The data from this study is summarized below.

| Compound | Assay | Target | IC₅₀ (μM) | Source |

| Walrobsin A | Anti-inflammatory | - | 7.8 | Walsura robusta |

| Walrobsin A | iNOS Inhibition | iNOS | Dose-dependent | Walsura robusta |

| Walrobsin A | IL-1β Inhibition | IL-1β | Dose-dependent | Walsura robusta |

Table 1: Anti-inflammatory activity of Walrobsin A, a related triterpenoid from Walsura robusta.

Furthermore, a broader look at dammarane triterpenoids from other plant sources reveals a consistent pattern of anti-inflammatory action, primarily through the inhibition of the NF-κB pathway.

| Compound Class | Source | Key Findings | IC₅₀ Range (μM) |

| Dammarane Triterpenes | Dysoxylum tpongense | Inhibition of TNF-α induced NF-κB activation | 12.45 - 23.32 |

| Ginsenosides (Dammarane-type) | Panax ginseng | Inhibition of TNF-α-induced NF-κB transcriptional activity | 6 - 20 |

Table 2: Anti-inflammatory activity of various dammarane triterpenoids.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of dammarane triterpenoids, and by extension likely this compound, are predominantly attributed to the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., from Toll-like receptors or cytokine receptors), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory proteins. Dammarane triterpenoids are thought to interfere with this cascade, preventing NF-κB activation.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, including AP-1, which also promotes the expression of pro-inflammatory genes. Dammarane triterpenoids have been shown to inhibit the phosphorylation of these MAPK proteins.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory properties of compounds like this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 24 hours).

Measurement of Pro-inflammatory Cytokines

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Culture supernatants are collected after treatment.

-

The concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound holds considerable promise as a novel anti-inflammatory agent. Based on the evidence from structurally related dammarane triterpenoids, its mechanism of action likely involves the suppression of pro-inflammatory cytokine production through the inhibition of the NF-κB and MAPK signaling pathways.

Future research should focus on obtaining direct quantitative data on the anti-inflammatory effects of this compound through in vitro and in vivo studies. Elucidating its precise molecular targets and further detailing its impact on inflammatory signaling cascades will be crucial for its development as a potential therapeutic. The information presented in this guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this promising natural product.

Unveiling the Cytotoxic Potential of Dammar-20(21)-en-3,24,25-triol: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Dammar-20(21)-en-3,24,25-triol (DMT), a naturally occurring triterpenoid, on various human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural compounds in oncology.

This compound, a member of the dammarane (B1241002) family of triterpenoids, has demonstrated significant cytotoxic and pro-apoptotic activities against a range of human cancer cell lines. This guide summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the proposed signaling pathways through which DMT exerts its anti-cancer effects.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of this compound has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. It is important to note that some of the available data pertains to structurally similar dammarane-type triterpenoids, which are included for comparative purposes and to suggest potential areas of investigation for DMT.

| Cell Line | Cancer Type | Compound | IC50 Value | Citation |

| HL-60 | Promyelocytic Leukemia | This compound | 10 - 30 µM | |

| HepG2 | Hepatocellular Carcinoma | This compound | 10 - 30 µM | |

| HCT-8 | Colon Cancer | 20(S)-Dammar-25(26)-ene-3β,12β,20-triol | 31.6 µg/mL | [1] |

| DU145 | Prostate Cancer | Cycloartane-3,24,25-triol | 1.67 ± 0.18 μM | [1] |

| PC-3 | Prostate Cancer | Cycloartane-3,24,25-triol | 2.226 ± 0.28 μM | [1] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to assess the cytotoxic and apoptotic effects of this compound.

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and infer the activation or inhibition of signaling pathways.

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, Akt, p-Akt) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the hypothesized signaling pathways involved in the cytotoxic effects of this compound.

Based on studies of structurally related dammarane triterpenoids, such as 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, a plausible mechanism of action for this compound involves the induction of apoptosis through both the intrinsic and extrinsic pathways.[2][3][4]

This proposed mechanism suggests that this compound may activate the extrinsic apoptotic pathway by engaging death receptors, leading to the activation of caspase-8. Concurrently, it may trigger the intrinsic pathway by altering the balance of Bcl-2 family proteins, specifically upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9. Both pathways converge on the activation of the executioner caspase-3, which ultimately leads to the dismantling of the cell. Furthermore, it is hypothesized that DMT may also inhibit the pro-survival PI3K/Akt signaling pathway, which would further contribute to its pro-apoptotic effects.

Conclusion

This compound exhibits promising cytotoxic and pro-apoptotic properties against human cancer cell lines. The data and methodologies presented in this guide provide a foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways of DMT in a wider range of cancer types to fully understand its mechanism of action and to guide its potential development as a novel anti-cancer agent.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, a novel natural product for prostate cancer therapy: activity in vitro and in vivo and mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20(S)-25-methoxyl-dammarane-3beta, 12beta, 20-triol, a novel natural product for prostate cancer therapy: activity in vitro and in vivo and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dammarane-Type 3,4-seco-Triterpenoid from Silver Birch (Betula pendula Roth) Buds Induces Melanoma Cell Death by Promotion of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Dammar-20(21)-en-3,24,25-triol structure and chemical formula C30H52O3.

An In-depth Technical Guide to Dammar-20(21)-en-3,24,25-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tetracyclic triterpenoid (B12794562) compound belonging to the dammarane (B1241002) family.[1] Isolated from various plant sources, notably from the genus Shorea and Walsura robusta, this natural product has attracted significant interest within the pharmacological research community.[2][3] Its multifaceted biological activities, including potential anticancer, anti-inflammatory, and antiviral properties, underscore its potential as a lead compound in drug discovery and development.[2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is characterized by a dammarane skeleton, a four-ring structure, with hydroxyl (-OH) groups located at the C-3, C-24, and C-25 positions and a double bond between C-20 and C-21.[1] This specific arrangement of functional groups is crucial to its biological activity.

The confirmed chemical formula for this compound is C30H52O3, with a corresponding molecular weight of approximately 460.73 g/mol .[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H52O3 | [1][3][4] |

| Molecular Weight | 460.73 g/mol | [3][4] |

| CAS Number | 55050-69-6 | [1][4] |

| Melting Point | 165-167°C | [1] |

| Solubility | Soluble in DMSO | [4] |

| Purity (typical) | >98% (by HPLC) | [4] |

| Storage Condition | 2-8°C | [1] |

Structural Representation

The following diagram illustrates the logical relationship of the core dammarane skeleton and its key functional group substitutions.

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities in preclinical studies, highlighting its therapeutic potential.

-

Anticancer Activity : The compound has shown cytotoxic effects against certain cancer cell lines.[2] While specific IC50 values for this compound are not extensively detailed in the provided search results, related dammarane triterpenoids exhibit significant anticancer properties. For instance, 20(S)-Dammar-25(26)-ene-3β,12β,20-triol shows cytotoxicity against HCT-8 human colon cancer cells, and Cycloartane-3,24,25-triol is potent against prostate cancer cells (DU145 and PC-3).[2]

-

Anti-inflammatory Properties : Research indicates that this compound possesses anti-inflammatory capabilities, with one study noting its ability to downregulate pro-inflammatory cytokines in macrophage cells.[2]

-

Antiviral Activity : A study published in Phytochemistry explored the antiviral effects of this compound, revealing a significant reduction in the in vitro replication of Herpes Simplex Virus type 1 (HSV-1).[2]

Comparative Bioactivity of Related Triterpenoids

The bioactivity of dammarane-type triterpenoids is highly dependent on their specific structure. The table below compares the reported activities of structurally similar compounds.

| Compound | Target/Cell Line | Activity (IC50) | Key Structural Difference |

| 20(S)-Dammar-25(26)-ene-3β,12β,20-triol | HCT-8 (Colon Cancer) | 31.6 µg/mL | Double bond at C-25(26), -OH at C-12 |

| Cycloartane-3,24,25-triol | DU145 (Prostate Cancer) | 1.67 ± 0.18 µM | Cycloartane skeleton |

| Cycloartane-3,24,25-triol | PC-3 (Prostate Cancer) | 2.226 ± 0.28 µM | Cycloartane skeleton |

| (20S,24R)-Epoxy-dammarane derivatives | α-glucosidase | - | Epoxy ring, various derivatives |

Mechanism of Action

The precise mechanisms of action for this compound are still under investigation, but current evidence suggests its biological effects stem from its interaction with specific molecular targets.[2] For its antiviral activity, it is proposed that the compound may inhibit enzymes crucial for viral replication.[2] Its anti-inflammatory effects are linked to the downregulation of pro-inflammatory cytokines.[2] The complex structure allows for interactions with various enzymes and cellular receptors.

Postulated Anti-inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism for the anti-inflammatory action of this compound based on its observed effects on macrophages.

Isolation and Purification

This compound is typically obtained through extraction from its natural plant sources, followed by purification.

Experimental Protocol: Column Chromatography

Silica (B1680970) gel column chromatography is a standard and effective method for the purification of dammarane derivatives from a crude plant extract.[2]

-

Preparation of Crude Extract : The plant material (e.g., from Walsura robusta) is dried, powdered, and extracted using a suitable solvent like methanol (B129727) or ethyl acetate (B1210297). The solvent is then evaporated to yield a crude extract.

-

Column Packing : A glass column is packed with silica gel (e.g., 200-300 mesh) as the stationary phase, using a non-polar solvent like hexane (B92381) as the slurry.

-

Sample Loading : The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the packed column.

-

Elution : A gradient elution system is employed, starting with a non-polar mobile phase and gradually increasing the polarity. A common system is a hexane-ethyl acetate gradient.